molecular formula C4H4F3NO2 B11725157 (2E)-1,1,1-trifluoro-3-nitrobut-2-ene

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene

Cat. No.: B11725157
M. Wt: 155.08 g/mol
InChI Key: LCWQUYWZQHRBAS-NSCUHMNNSA-N
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Description

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene is an organic compound characterized by the presence of a trifluoromethyl group and a nitro group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene typically involves the reaction of 1,1,1-trifluoro-2-iodoethane with nitroethylene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoromethyl and nitro groups.

Mechanism of Action

The mechanism of action of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    (2E)-1,1,1-trifluoro-2-nitropropene: Similar structure but with a shorter carbon chain.

    (2E)-1,1,1-trifluoro-4-nitrobut-2-ene: Similar structure but with an additional carbon in the chain.

    (2E)-1,1,1-trifluoro-3-nitrobutane: Similar structure but with a saturated carbon chain.

Uniqueness: (2E)-1,1,1-trifluoro-3-nitrobut-2-ene is unique due to the specific positioning of the trifluoromethyl and nitro groups on the butene backbone. This configuration imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and materials science.

Properties

Molecular Formula

C4H4F3NO2

Molecular Weight

155.08 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-3-nitrobut-2-ene

InChI

InChI=1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3/b3-2+

InChI Key

LCWQUYWZQHRBAS-NSCUHMNNSA-N

Isomeric SMILES

C/C(=C\C(F)(F)F)/[N+](=O)[O-]

Canonical SMILES

CC(=CC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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